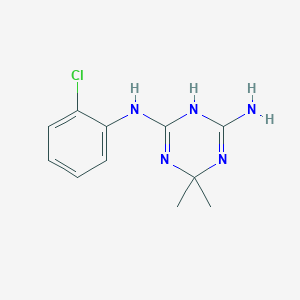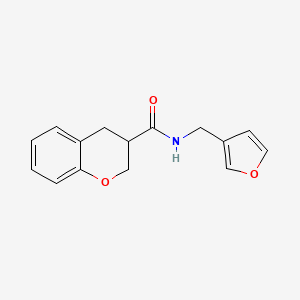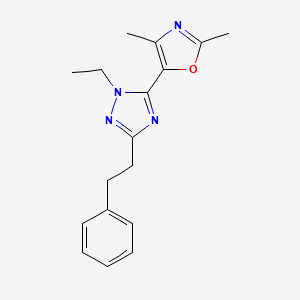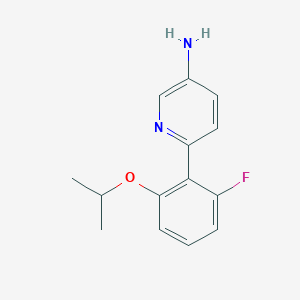
N~2~-(2-chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazine derivatives often involves multi-step chemical reactions, with particular interest in methods that allow for efficient and selective modifications of the triazine ring. For example, triazine derivatives have been synthesized through Cu(II)-catalyzed C(sp3)-H activation of N,N-dimethylethanolamine with amidines, demonstrating a method for constructing the triazine ring via oxidative annulation processes (Yan et al., 2020). Such methods highlight the versatility and adaptability of triazine synthesis strategies, potentially applicable to the synthesis of N2-(2-chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine by adjusting the substrates and reaction conditions.
Molecular Structure Analysis
The crystal structure and molecular structure of triazine derivatives are crucial for understanding their properties and potential applications. Single-crystal X-ray diffraction and density functional theory (DFT) studies provide detailed insights into the structure of these compounds. For instance, the crystal structure and DFT study of (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine have been performed, offering insights into the conformational preferences and electronic properties of the molecule (Geng et al., 2023). Such analyses are fundamental for the rational design of triazine-based materials with desired physical and chemical characteristics.
Propiedades
IUPAC Name |
2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(17-11)14-8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H4,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAPARBFVDLKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NC(=N1)NC2=CC=CC=C2Cl)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5,6-trimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5664136.png)
![N-[4-(diethylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5664144.png)
![4-(2-furoyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5664150.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5664153.png)
![N,N'-[1,4-piperazinediylbis(methylene)]diacetamide](/img/structure/B5664159.png)

![2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}acetamide](/img/structure/B5664169.png)

![3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5664180.png)

![2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5664187.png)
![(3R*,4R*)-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-cyclobutyl-4-methyl-3-pyrrolidinol](/img/structure/B5664192.png)
![N-[(3S*,4R*)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5664194.png)
